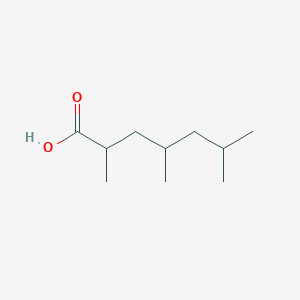
2,4,6-Trimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylheptanoic acid is an organic compound that belongs to the class of fatty acids. It is characterized by the presence of three methyl groups attached to the heptanoic acid chain at the 2nd, 4th, and 6th positions. This compound is notable for its structural uniqueness and its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylheptanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of its diastereomers. For instance, the synthesis of 3-hydroxy-2,4,6-trimethylheptanoic acid, a related compound, has been accomplished using commercially available pseudoephedrine propionamide in a six-step process with an average overall yield of 59% .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include macrolactonisation of heptapeptide precursors with specific reagents like PyAOP to achieve high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,4,6-Trimethylheptanoic acid has a wide range of applications in scientific research. It is used in the synthesis of complex natural products, such as callipeltin A, which exhibits potent cytotoxicity and antiviral activity . Additionally, this compound is valuable in studying the structure-activity relationships of fatty acids and their derivatives.
In the field of biology, this compound is utilized to investigate the metabolic pathways of fatty acids and their role in cellular processes. In medicine, it serves as a building block for developing therapeutic agents targeting various diseases. Industrially, this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized through beta-oxidation, leading to the production of energy and other metabolites. The compound’s unique structure allows it to interact with enzymes and receptors involved in lipid metabolism, influencing various physiological processes .
Comparison with Similar Compounds
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
- 2,4,6-Trimethylbenzoic acid
- Triheptanoin
Comparison: 2,4,6-Trimethylheptanoic acid is unique due to its specific methylation pattern, which distinguishes it from other similar compounds. For instance, 3-hydroxy-2,4,6-trimethylheptanoic acid contains an additional hydroxyl group, altering its chemical properties and reactivity . Triheptanoin, on the other hand, is a triglyceride form of heptanoic acid, used primarily for its metabolic benefits in treating fatty acid oxidation disorders .
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,4,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-8(3)6-9(4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
WXAIAUODLUHUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


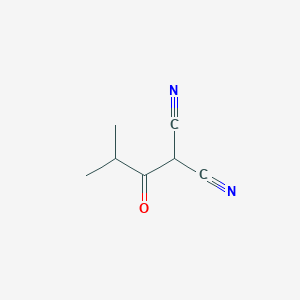
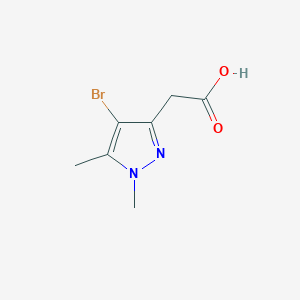
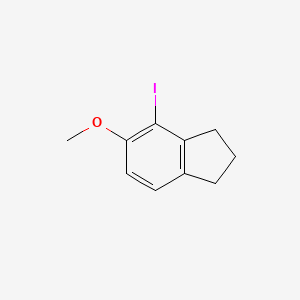
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
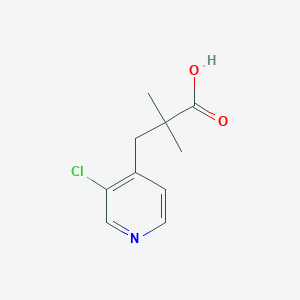
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
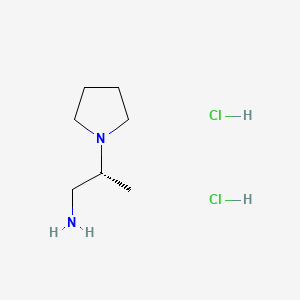
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
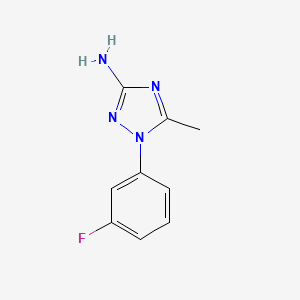
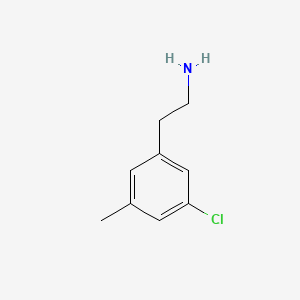
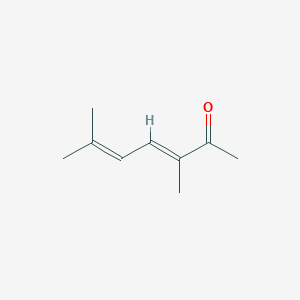
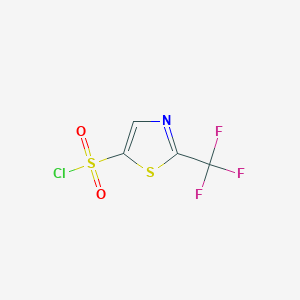
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
